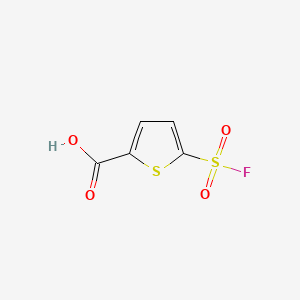![molecular formula C8H14ClN B6604847 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763756-42-7](/img/structure/B6604847.png)
3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2580248-69-5 . It has a molecular weight of 187.71 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride” is1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride” is a powder that is stored at 4°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The strained bicyclo[1.1.1]pentane ring system offers exciting opportunities for synthetic chemists. Here’s how it’s being utilized:
Carbene Chemistry: Carbene insertion into the central bond of abicyclo[1.1.0]butane leads to the formation of the bicyclo[1.1.1]pentane framework . These carbenes can participate in various reactions, including cycloadditions and rearrangements.
Chiral Ligands and Asymmetric Synthesis
The chirality of the bicyclo[1.1.1]pentane system opens up possibilities:
Remember, this is just the tip of the chemical iceberg! Researchers worldwide continue to unravel the mysteries of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride, and who knows what groundbreaking applications await us in the future? 🌟🔬
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for handling, storage, and first aid .
Mecanismo De Acción
Target of Action
The compound belongs to the class of bicyclo[111]pentane (BCP) derivatives, which have been extensively investigated for their applications in medicinal chemistry . The BCP motif is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
Bcp derivatives are known to add three-dimensional character and saturation to compounds, which can increase the fraction of sp3-hybridized carbon atoms in a drug molecule . This property has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Biochemical Pathways
Bcp derivatives are known to influence various biochemical pathways due to their structural similarity with certain bioactive compounds .
Pharmacokinetics
Bcp derivatives are generally known to have increased or equal solubility, potency, and metabolic stability compared to their non-bcp counterparts . These properties can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
Bcp derivatives are known to provide a well-defined, rigid framework upon which to append substituents, retaining the pharmacological benefits of being aliphatic .
Action Environment
The properties of bcp derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Propiedades
IUPAC Name |
3-cyclopropylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-3-7(4-8,5-8)6-1-2-6;/h6H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZHUXKHUGWYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)

![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)

![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)
![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)

